molecular formula C16H21N3S B2695547 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 303793-38-6

4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B2695547
CAS No.: 303793-38-6
M. Wt: 287.43
InChI Key: UXOWNTRYVBIBRN-UHFFFAOYSA-N
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Description

4-Fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a 4-fluorophenyl group and a substituted pyrazole ring, further functionalized with a 4-fluorobenzamide moiety. This structure combines fluorinated aromatic systems with a fused pyrazolo-pyrimidine scaffold, which is often associated with bioactivity in kinase inhibition or anticancer applications . The fluorine atoms enhance metabolic stability and influence electronic properties, while the pyrazole and pyrimidine rings provide structural rigidity and hydrogen-bonding capabilities.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3S/c1-11-6-8-19(9-7-11)15-14-12-4-2-3-5-13(12)20-16(14)18-10-17-15/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOWNTRYVBIBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction conditions often include heating with sodium methoxide (MeONa) at reflux in butanol (BuOH), leading to the formation of the desired pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-chloroperbenzoic acid can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups depending on the nucleophile used .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its reactivity allows for the introduction of various functional groups through substitution reactions.

Biology

  • Antimicrobial Properties : Recent studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating potential as an antibacterial agent .
  • Anticancer Activity : The compound has been investigated for its anticancer properties. Research indicates that it inhibits cell proliferation in certain cancer cell lines by targeting specific signaling pathways involved in tumor growth .
  • Anti-inflammatory Effects : Preliminary findings suggest that it may possess anti-inflammatory properties, making it a candidate for further research in inflammatory disease models.

Medicine

  • Therapeutic Agent : The compound is being explored as a potential therapeutic agent due to its ability to interact with biological targets such as p21-activated kinase 4 (PAK4). Inhibition of PAK4 has implications for treating diseases characterized by abnormal cell proliferation and migration .
  • Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is vital for its development as a drug. Studies are ongoing to evaluate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Industrial Applications

  • Material Development : In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique properties can enhance the performance of polymers and other materials.

Data Table: Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
4-(4-Methylpiperidino)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidineAntimicrobial, AnticancerUnique piperidine-benzothieno-pyrimidine structure
Pyrido[2,3-d]pyrimidin-5-onesAntiproliferativeLacks piperidine structure
Pyrido[2,3-d]pyrimidin-7-onesAnti-inflammatoryDifferent substitution pattern

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at MDPI demonstrated the antimicrobial efficacy of 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that suggests its potential use as an antibacterial agent .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies have shown that this compound significantly inhibits the proliferation of specific cancer cell lines by disrupting key signaling pathways involved in cell cycle regulation. This finding opens avenues for further exploration in cancer therapeutics .

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, derivatives of pyrido[2,3-d]pyrimidines have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .

Comparison with Similar Compounds

Structural Analogs

The target compound shares structural motifs with several analogs, differing primarily in substituents and fused ring systems:

Compound Name Key Structural Differences Reference
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Replaces benzamide with thieno-pyrimidine; lacks fluorine substituents
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Incorporates chromen-4-one and isopropyl groups; additional fluorine on benzamide
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-fluorobenzamide Substitutes 4-fluorophenyl with 2,3-dimethylphenyl; alters fluorine position on benzamide
4-Fluoro-N-(3-fluoro-2-methylphenyl)benzamide Simplified structure lacking pyrazolo-pyrimidine core
N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide Replaces pyrazolo-pyrimidine with dihydrodioxin and bromo-trifluoromethyl groups

Key Observations :

  • Fluorine placement (e.g., 4-fluorophenyl vs. 3-fluorophenyl) significantly impacts electronic effects and binding interactions .
  • Bulky substituents (e.g., chromen-4-one in ) reduce conformational flexibility but may enhance target selectivity.
Chemical Reactivity
  • Electrophilic Substitution : The 4-fluorophenyl group directs electrophiles to meta positions, while the pyrazolo-pyrimidine core is susceptible to nucleophilic attack at the pyrimidine N-atoms .
  • Amide Stability : The benzamide group’s stability under acidic/basic conditions is critical; fluorination at the 4-position (vs. 3-fluoro in ) may reduce hydrolysis rates.

Biological Activity

4-(4-Methylpiperidino)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno-pyrimidine core that is fused with a tetrahydrobenzothieno moiety. The presence of the 4-methylpiperidine substituent enhances its pharmacological properties.

Molecular Characteristics

PropertyValue
Molecular Formula C14H18N4S
Molecular Weight 278.39 g/mol
IUPAC Name 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine
Canonical SMILES CC1CCN(CC1)C2=C(SC3=C2C(=NC(=N3)N)C(=O)N)C(=O)N

Research indicates that this compound exhibits significant inhibitory activity against various kinases, particularly MKNK1 (MAP Kinase interacting Kinase 1), which plays a crucial role in cellular signaling pathways related to cancer proliferation and survival .

Anticancer Activity

Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as A431 and BT474. These cell lines are commonly used in cancer research due to their high expression levels of epidermal growth factor receptor (EGFR) and HER2 respectively, both of which are critical targets in cancer therapy .

In Vitro Studies

  • Cell Lines Tested : A431 (epidermoid carcinoma), BT474 (breast cancer).
  • IC50 Values : The IC50 values for these compounds varied between 0.035 mM and 0.68 mM against MKNK1 kinase .

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties attributed to the modulation of neurotransmitter systems. For instance, the piperidine moiety may enhance binding affinity to certain receptors involved in neuroprotection .

Case Study 1: Inhibition of MKNK1 Kinase

A study focused on the synthesis and biological evaluation of thienopyrimidine derivatives found that the compound significantly inhibited MKNK1 activity. This inhibition was correlated with reduced cell viability in cancer models.

Case Study 2: Antitumor Efficacy

In preclinical trials involving animal models, administration of this compound led to a notable decrease in tumor size and improved survival rates compared to controls. The mechanism was linked to the downregulation of key signaling pathways involved in tumor growth .

Q & A

Basic: What are the common synthetic routes for preparing 4-(4-methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine derivatives?

Answer:
The core structure is typically synthesized via cyclocondensation of 2-aminobenzothiophene derivatives with ketones or aldehydes. For example:

  • Step 1: Metalation of 4-chloro-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine using aluminum amalgam in aqueous tetrahydrofuran, followed by nucleophilic substitution with 4-methylpiperidine .
  • Step 2: Characterization via 1H^1H-NMR and IR spectroscopy to confirm substitution patterns and purity .

Key Data:

Reaction StepYield (%)Characterization Methods
Chloride precursor synthesis60–75%1H^1H-NMR, IR
Piperidine substitution80–85%LC-MS, 13C^13C-NMR

Advanced: How can reaction conditions be optimized to mitigate side reactions during alkylation of the piperidine moiety?

Answer:
Side reactions (e.g., over-alkylation or ring-opening) are minimized by:

  • Temperature control: Maintaining 0–5°C during nucleophilic substitution to reduce thermal degradation .
  • Solvent selection: Using polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
  • Stoichiometry: Limiting alkylating agents to 1.1–1.3 equivalents to prevent excess reactivity .

Contradiction Note: Some studies report higher yields with aluminum amalgam, while others prefer sodium hydride for milder conditions .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • 1H^1H-NMR: Identifies substituents on the piperidine and benzothieno rings (e.g., δ 1.78 ppm for CH2_2 in tetrahydro rings, δ 8.38 ppm for pyrimidine protons) .
  • LC-MS: Confirms molecular weight (e.g., m/z 301.0 [M+H]+^+ for fluorophenoxy derivatives) .
  • IR: Detects functional groups like C=O (1650–1700 cm1^{-1}) or C-S (600–700 cm1^{-1}) .

Advanced: How do steric and electronic effects of substituents influence biological activity in benzothienopyrimidine derivatives?

Answer:

  • Steric effects: Bulky groups at the 2-position (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl) enhance antimicrobial activity by improving lipid membrane penetration .
  • Electronic effects: Electron-withdrawing groups (e.g., Cl or F at the 4-position) increase electrophilicity, boosting interactions with target enzymes like dihydrofolate reductase .

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